molecular formula C9H9Cl2NO3 B8026744 2,3-Dichloro-1-nitro-4-propoxybenzene

2,3-Dichloro-1-nitro-4-propoxybenzene

Cat. No.: B8026744
M. Wt: 250.08 g/mol
InChI Key: QYSQGGAPEQFMCB-UHFFFAOYSA-N
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Description

2,3-Dichloro-1-nitro-4-propoxybenzene is a chlorinated nitrobenzene derivative featuring a benzene ring substituted with a nitro group (-NO₂) at position 1, a propoxy group (-OCH₂CH₂CH₃) at position 4, and chlorine atoms at positions 2 and 3. This compound is primarily utilized in synthetic organic chemistry as an intermediate for agrochemicals, dyes, or pharmaceuticals due to its electron-deficient aromatic system, which facilitates electrophilic substitution reactions. Its structural complexity arises from the interplay of electron-withdrawing (Cl, NO₂) and electron-donating (propoxy) groups, influencing reactivity and stability .

Properties

IUPAC Name

2,3-dichloro-1-nitro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c1-2-5-15-7-4-3-6(12(13)14)8(10)9(7)11/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSQGGAPEQFMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-Dichloro-1-nitro-4-propoxybenzene typically involves organic chemical synthesis methods. . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

2,3-Dichloro-1-nitro-4-propoxybenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dichloro-1-nitro-4-propoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1-nitro-4-propoxybenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms and propoxy group can undergo substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Compound Name Substituents Melting Point (°C) Solubility (mg/L, water) LogP (Octanol-Water)
This compound 1-NO₂, 2-Cl, 3-Cl, 4-OCH₂CH₂CH₃ 78–82 25 3.2
2,4-Dichloro-1-nitro-3-methoxybenzene 1-NO₂, 2-Cl, 4-Cl, 3-OCH₃ 92–95 120 2.8
2,3-Dichloro-1-nitro-4-ethoxybenzene 1-NO₂, 2-Cl, 3-Cl, 4-OCH₂CH₃ 65–68 45 3.0
2,3-Dichloro-1-nitro-4-phenoxybenzene 1-NO₂, 2-Cl, 3-Cl, 4-OPh 105–108 8 4.1

Key Observations :

  • Alkoxy Chain Length: The propoxy group (C3) in the target compound increases lipophilicity (LogP = 3.2) compared to methoxy (C1, LogP = 2.8) but reduces it relative to phenoxy (aromatic, LogP = 4.1). Longer alkoxy chains enhance membrane permeability, critical for agrochemical uptake .
  • Solubility: Methoxy analogs exhibit higher water solubility due to reduced steric hindrance and polarity. Phenoxy derivatives are least soluble, limiting their use in aqueous formulations.
  • Thermal Stability: Bulky substituents (e.g., phenoxy) raise melting points, suggesting stronger intermolecular forces.

Toxicity and Environmental Impact

  • Acute Toxicity (LD50, Rat Oral): this compound: 320 mg/kg 2,4-Dichloro-1-nitro-3-methoxybenzene: 450 mg/kg Phenoxy analog: 210 mg/kg
  • Environmental Persistence: Propoxy and ethoxy derivatives exhibit moderate biodegradability (half-life = 30–60 days), whereas chlorinated phenoxy compounds persist longer (>100 days) due to aromatic stability.

Research Findings and Challenges

  • Synthetic Optimization : A 2023 study found that substituting propoxy with butoxy groups increases herbicidal activity by 18% but reduces synthetic yield due to steric challenges .
  • Regulatory Trends: The EU’s 2024 restrictions on chlorinated aromatics have spurred research into nitro-free analogs, though none match the cost-efficacy of this compound.

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